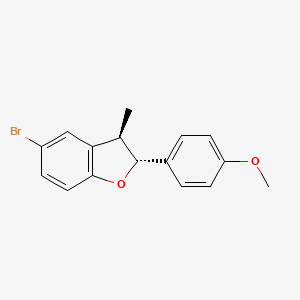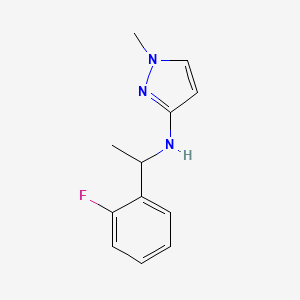
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan is a compound that combines a thiazole ring with a fluorophenyl group and an L-tryptophan moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The incorporation of a fluorophenyl group can enhance the compound’s stability and biological activity . L-tryptophan is an essential amino acid involved in protein synthesis and serves as a precursor for serotonin and melatonin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile.
Coupling with L-Tryptophan: The final step involves coupling the thiazole derivative with L-tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor agent due to the presence of the thiazole ring.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(2-(2-chlorophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a chlorine atom instead of fluorine.
(2-(2-(2-bromophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan enhances its stability and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Eigenschaften
Molekularformel |
C22H18FN3O3S |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-7-3-1-6-16(17)21-25-14(12-30-21)10-20(27)26-19(22(28)29)9-13-11-24-18-8-4-2-5-15(13)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29)/t19-/m0/s1 |
InChI-Schlüssel |
BLYUQLROWDCGGC-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)








![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)

